tert-Butyl N-(2-oxiranylmethyl)carbamate
Overview
Description
tert-Butyl N-(2-oxiranylmethyl)carbamate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-oxiranylmethyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction typically takes place at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-oxiranylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxirane and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
tert-Butyl N-(2-oxiranylmethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-oxiranylmethyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of more complex molecules and in the modification of existing compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl N-(2-oxiranylmethyl)carbamate include:
- tert-Butyl N-(2,3-epoxypropyl)carbamate
- This compound derivatives
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. The presence of the oxirane ring and the tert-butyl carbamate group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS No. 115198-30-4) is a synthetic organic compound that exhibits significant biological activity, particularly in enzyme-catalyzed reactions and potential medicinal applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and an epoxide moiety. Its chemical formula is , with a molecular weight of 231.29 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable tool in biochemical research.
The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. The epoxide functionality allows for further chemical modifications and reactions, including click chemistry applications, which facilitate the conjugation of this compound to biomolecules for targeted therapeutic approaches .
Enzyme Inhibition
Research indicates that this compound can serve as a probe in studying enzyme-catalyzed reactions involving carbamates. This compound has been utilized in the design of enzyme inhibitors, which are crucial in drug development .
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing new pharmacological agents. Its ability to interact with biological targets makes it suitable for exploring novel therapeutic pathways .
Study on Enzyme-Catalyzed Reactions
A study investigated the use of this compound as a probe for understanding the kinetics of enzyme-catalyzed reactions. The findings demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .
Development of Bioactive Molecules
In another research project, scientists synthesized derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against specific enzyme targets, indicating that structural modifications could lead to more effective inhibitors .
Comparative Analysis
The following table compares this compound with similar carbamate compounds regarding their biological activities:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Enzyme inhibition, potential drug design | Covalent modification of enzyme targets |
tert-Butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | Moderate enzyme inhibition | Similar covalent interactions |
tert-Butyl N-methylcarbamate | Cholinesterase inhibition | Interaction with cholinergic pathways |
Properties
IUPAC Name |
tert-butyl N-(oxiran-2-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115198-80-6 | |
Record name | tert-Butyl N-(2-oxiranylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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